An In-depth Technical Guide to Phenyl 2-bromo-2,2-difluoroacetate (CAS Number: 1884337-37-4)
An In-depth Technical Guide to Phenyl 2-bromo-2,2-difluoroacetate (CAS Number: 1884337-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Difluoroacetylating Reagent
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, can profoundly impact the biological activity and performance of organic molecules.[1][2][3][4] Within the diverse arsenal of fluorinated building blocks, reagents capable of introducing the difluoroacetyl moiety (–C(O)CF2–) are of particular interest. Phenyl 2-bromo-2,2-difluoroacetate, a seemingly simple yet potent molecule, has emerged as a valuable tool for this purpose. Its structure combines the reactive bromo-difluoroacetyl group with a phenyl ester, offering a unique balance of reactivity and handling characteristics. This guide, intended for the discerning researcher, provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important reagent, grounding theoretical concepts in practical, field-proven insights.
Physicochemical Properties: A Snapshot
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in the laboratory. While extensive experimental data for Phenyl 2-bromo-2,2-difluoroacetate is not widely published, its key properties can be summarized based on available information and comparison with analogous compounds.
| Property | Value | Source/Reference |
| CAS Number | 1884337-37-4 | [5] |
| Molecular Formula | C₈H₅BrF₂O₂ | [5] |
| Molecular Weight | 251.03 g/mol | [5] |
| Appearance | Expected to be a colorless to yellow liquid or solid | Inferred from related compounds |
| Purity | Typically >97% | [5] |
| SMILES | FC(F)(Br)C(=O)Oc1ccccc1 | [5] |
Synthesis of Phenyl 2-bromo-2,2-difluoroacetate: A Practical Approach
The most direct and industrially scalable route to Phenyl 2-bromo-2,2-difluoroacetate involves the esterification of phenol with 2-bromo-2,2-difluoroacetyl chloride.[6] This method leverages the high reactivity of the acyl chloride to achieve efficient conversion under relatively mild conditions.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure based on established esterification methods and patent literature.[6]
Materials:
-
2-bromo-2,2-difluoroacetyl chloride
-
Phenol
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve phenol (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-bromo-2,2-difluoroacetyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture. The causality behind the slow, cooled addition is to effectively manage the exothermic nature of the acylation, preventing potential side reactions and ensuring the formation of the desired ester.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This self-validating washing sequence ensures the removal of unreacted phenol, the tertiary amine base, and any remaining acidic or basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Phenyl 2-bromo-2,2-difluoroacetate by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Synthetic workflow for Phenyl 2-bromo-2,2-difluoroacetate.
Spectroscopic Characterization: An In-Silico Perspective
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (phenyl group) would appear as multiplets in the range of δ 7.0-7.5 ppm. |
| ¹³C NMR | The carbonyl carbon is expected around δ 160-165 ppm. The difluorobromomethyl carbon would be a triplet (due to C-F coupling) in the region of δ 110-120 ppm. Aromatic carbons would resonate between δ 120-150 ppm. |
| ¹⁹F NMR | A singlet is expected for the two equivalent fluorine atoms, likely in the range of δ -60 to -70 ppm (relative to CFCl₃). |
| IR | A strong absorption band for the C=O stretch of the ester is expected around 1750-1770 cm⁻¹. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z 250 and 252 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the phenoxy group and bromine. |
Reactivity and Synthetic Utility: A Gateway to Difluoro-Functionalization
The synthetic utility of Phenyl 2-bromo-2,2-difluoroacetate stems from the reactivity of the C-Br bond, which can be cleaved to generate a difluoroacetyl radical or a difluoroenolate equivalent. This reactivity mirrors that of its more commonly studied counterpart, ethyl bromodifluoroacetate.
Radical Reactions
The C-Br bond in Phenyl 2-bromo-2,2-difluoroacetate can undergo homolytic cleavage under radical initiation conditions (e.g., using AIBN, or photoredox catalysis) to generate the corresponding difluoroacetyl radical. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions, such as the addition to alkenes and alkynes.[1][2]
Caption: General scheme for radical reactions.
Reformatsky-Type Reactions
In the presence of a reducing metal, such as zinc, Phenyl 2-bromo-2,2-difluoroacetate can form an organozinc reagent. This "Reformatsky reagent" can then act as a nucleophile, adding to carbonyl compounds like aldehydes and ketones to form β-hydroxy-α,α-difluoroesters. This reaction is a powerful method for constructing complex fluorinated molecules.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis can mediate the coupling of Phenyl 2-bromo-2,2-difluoroacetate with a variety of nucleophiles. This includes the coupling with terminal alkynes to form difluoroacetylated alkynes and the addition across alkenes. These reactions provide a versatile and efficient means of introducing the difluoroacetyl moiety into organic molecules under relatively mild conditions.
Applications in Drug Development and Medicinal Chemistry
The introduction of a difluoroacetyl group can significantly enhance the pharmacological properties of a drug candidate. The CF₂ group can act as a bioisostere for a ketone or an ether linkage, while also increasing the molecule's metabolic stability. While specific examples utilizing Phenyl 2-bromo-2,2-difluoroacetate are not extensively documented, its potential as a key building block in medicinal chemistry is clear. It can be employed in the synthesis of:
-
Enzyme Inhibitors: The electrophilic nature of the carbonyl carbon in the difluoroacetyl group makes it a potential target for nucleophilic attack by active site residues of enzymes.
-
Bioactive Peptidomimetics: Incorporation of the difluoroacetyl unit into peptide backbones can impart resistance to enzymatic degradation.
-
Novel Heterocyclic Scaffolds: The reactivity of Phenyl 2-bromo-2,2-difluoroacetate allows for its use in the construction of complex fluorinated heterocyclic systems, which are prevalent in many pharmaceuticals.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for Phenyl 2-bromo-2,2-difluoroacetate is not widely available, the following precautions should be taken based on the safety profiles of structurally related compounds such as other bromo- and fluoro-acetates.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: If swallowed, rinse the mouth and do NOT induce vomiting. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Phenyl 2-bromo-2,2-difluoroacetate is a promising and versatile reagent for the introduction of the valuable difluoroacetyl moiety into a wide range of organic molecules. Its synthesis from readily available starting materials and its diverse reactivity profile, including radical, Reformatsky-type, and copper-catalyzed reactions, make it an attractive tool for researchers in both academic and industrial settings. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance and application of reagents like Phenyl 2-bromo-2,2-difluoroacetate are set to expand significantly. This guide provides a foundational understanding to empower scientists to explore the full potential of this powerful synthetic building block.
References
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Wiley-VCH. (2007). Supporting Information. [Link]
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Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. [Link]
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Synthonix, Inc. (n.d.). 1884337-37-4 | Phenyl 2-bromo-2,2-difluoroacetate. [Link]
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PubMed. (2015). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]
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ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA | Request PDF. [Link]
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Ma, X., Mai, S., Zhou, Y., et al. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]
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Eureka | Patsnap. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. [Link]
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PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
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Sato, K., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]
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Kumawat, S., & Natte, K. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. [Link]
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